
Triallyl aconitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triallyl aconitate is an organic compound with the chemical formula C_12H_15O_6 It is an ester derived from aconitic acid and allyl alcohol
准备方法
Synthetic Routes and Reaction Conditions: Triallyl aconitate can be synthesized through the esterification of aconitic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of aconitic acid and allyl alcohol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.
化学反应分析
Types of Reactions: Triallyl aconitate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The allyl groups in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aconitic acid derivatives.
Reduction: Formation of triallyl alcohol derivatives.
Substitution: Formation of substituted allyl aconitate derivatives.
科学研究应用
Triallyl aconitate has several applications in scientific research:
Polymer Chemistry: It is used as a cross-linking agent in the production of polymers and resins, enhancing their mechanical properties and thermal stability.
Materials Science: this compound is utilized in the synthesis of advanced materials, including coatings and adhesives, due to its ability to form strong covalent bonds.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with applications in drug delivery and tissue engineering.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of triallyl aconitate involves its ability to form covalent bonds with other molecules. This property is particularly useful in polymerization reactions, where this compound acts as a cross-linking agent, creating a three-dimensional network of polymer chains. The molecular targets and pathways involved in its action are primarily related to its reactivity with nucleophiles and electrophiles, facilitating the formation of stable chemical structures.
相似化合物的比较
Triallyl Isocyanurate: Another compound with similar allyl groups, used as a cross-linking agent in polymer chemistry.
Triallyl Cyanurate: Known for its use in the production of flame-retardant materials.
Comparison:
Uniqueness: Triallyl aconitate is unique due to its ester functional group, which imparts different chemical reactivity compared to isocyanurate and cyanurate derivatives. This makes it particularly suitable for applications requiring ester linkages.
Applications: While triallyl isocyanurate and triallyl cyanurate are primarily used in polymer and flame-retardant applications, this compound’s ester functionality allows for broader applications in materials science and biology.
属性
分子式 |
C15H18O6 |
|---|---|
分子量 |
294.30 g/mol |
IUPAC 名称 |
tris(prop-2-enyl) (E)-prop-1-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C15H18O6/c1-4-7-19-13(16)10-12(15(18)21-9-6-3)11-14(17)20-8-5-2/h4-6,10H,1-3,7-9,11H2/b12-10+ |
InChI 键 |
NZHHDFRSEQSGLN-ZRDIBKRKSA-N |
手性 SMILES |
C=CCOC(=O)C/C(=C\C(=O)OCC=C)/C(=O)OCC=C |
规范 SMILES |
C=CCOC(=O)CC(=CC(=O)OCC=C)C(=O)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[(2,5-diamino-5-oxopentanoyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12104056.png)
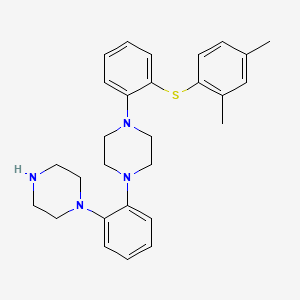
![6-[2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12104075.png)
![7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12104082.png)
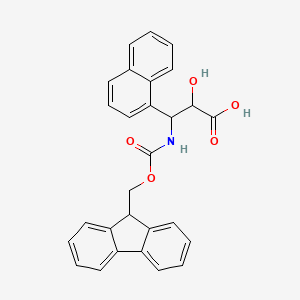

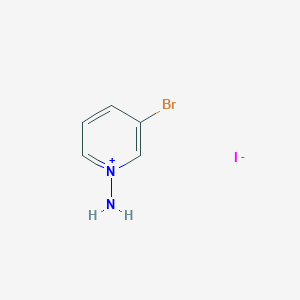

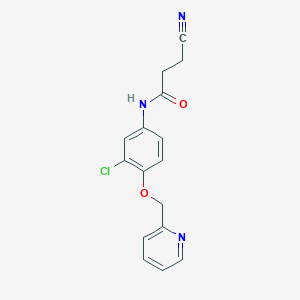
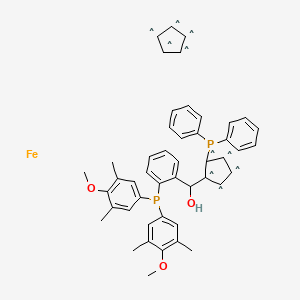
![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)


![16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)
